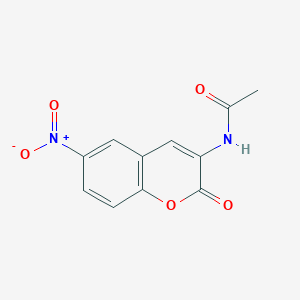
3-Acetamido-6-nitrochromen-2-one
Cat. No. B8811685
Key on ui cas rn:
787-63-3
M. Wt: 248.19 g/mol
InChI Key: XFJUNGZIABENHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07700375B2
Procedure details


A dry 100-mL round bottomed flask was charged with 7.11 g (42.5 mmol) of 2-hydroxy-5-nitrobenzaldehyde. To this flask were then added N-acetylglycine (4.98 g, 42.5 mmol) and acetic anhydride (40.1 mL, 0.43 mol). In small aliquots, 1.71 g (42.5 mmol) of sodium hydride (60% dispersion in mineral oil) was added to the flask. Reactants were observed to dissolve and after 2-5 minutes, precipitation occurred. The reaction mixture was stirred for 20 h and 7.11 mL of water were added. Following the addition of 43 mL acetic acid, the mixture was cooled to 4° C. for 4 h. The resulting precipitate was filtered and washed liberally with cold glacial acetic acid. The acetic acid was then removed as an azeotrope upon addition of 250 mL toluene and rotary evaporation to dryness, three times. The final residue was dried under vacuum to give product 1 as a beige powder (6.40 g, 25.8 mmol) in a yield of 61%. mp 277-279° C. (lit: 278° C.) FTIR (KBr) (cm−1) 3350, 3050, 1710, 1680, 1600, 1500, 1420, and 1335. 1H-NMR (DMSO-d6): δ (ppm) 9.93 (s, 1H), 8.76 (s, 1H), 8.73 (d, J=2.5 Hz, 1H), 8.28 (dd, J=2.8 Hz, J=9.1 Hz, 1H), 7.60 (d, J=9.1 Hz, 1H), 2.19 (s, 3H). 13C-NMR (DMSO-d6): δ (ppm) 171.47, 157.69, 145.07, 127.11, 124.96, 124.52, 122.79, 121.52, 118.26, 25.00. HRMS expected: 249.05240; found: 249.05339. Elemental analysis for C11H8N2O5, expected: C, 53.23; H, 3.25; N, 11.27; found: C, 53.19; H, 3.34; N, 11.06.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[C:13]([NH:16][CH2:17][C:18](O)=[O:19])(=[O:15])[CH3:14].C(OC(=O)C)(=O)C.[H-].[Na+]>>[C:13]([NH:16][C:17]1[C:18](=[O:19])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=2)(=[O:15])[CH3:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.11 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
4.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
40.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1.71 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To this flask were
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve and after 2-5 minutes
|
|
Duration
|
3.5 (± 1.5) min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
7.11 mL of water were added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of 43 mL acetic acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed liberally with cold glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetic acid was then removed as an azeotrope upon addition of 250 mL toluene and rotary evaporation to dryness, three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The final residue was dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 25.8 mmol | |
| AMOUNT: MASS | 6.4 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

